1-(2-methoxy-5-methylphenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-15-5-10-20(32-3)19(13-15)29-23(31)28-18-8-6-17(7-9-18)27-21-14-22(26-16(2)25-21)30-12-4-11-24-30/h4-14H,1-3H3,(H,25,26,27)(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQCWHGHAKNVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxy-5-methylphenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea , also known as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is complex, incorporating both pyrazole and pyrimidine moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O3 |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 946372-93-6 |
Biological Activity Overview
Recent studies have highlighted the broad spectrum of biological activities associated with pyrazole derivatives, including:
- Anticancer Activity : Pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : These compounds have been noted for their ability to inhibit pro-inflammatory cytokines.
- Antimicrobial Effects : Some derivatives exhibit activity against bacterial and fungal pathogens.
Anticancer Activity
Research indicates that the compound exhibits potent anticancer properties. For example, a study by Wei et al. demonstrated that similar pyrazole derivatives effectively inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM . Another derivative showed significant inhibition against HCT116 and MCF7 cell lines with IC50 values of 0.39 µM and 0.46 µM, respectively .
Case Study: Inhibition of Kinases
A significant mechanism of action for this class of compounds is the inhibition of specific kinases involved in cancer progression. For instance, a related compound displayed inhibition of Aurora-A kinase with an IC50 value of 0.16 µM . This suggests that the target compound may also inhibit similar pathways.
Anti-inflammatory Activity
Pyrazole derivatives have been recognized for their anti-inflammatory effects. They inhibit the production of inflammatory mediators such as TNF-alpha and IL-6. This activity is critical in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Properties
The antimicrobial efficacy of pyrazole compounds has been documented in several studies. For example, compounds displaying activity against various bacterial strains were evaluated, showing promising results in inhibiting growth . This property enhances their therapeutic potential beyond oncology.
The biological activity of this compound can be attributed to several mechanisms:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores (urea, pyrimidine, or pyrazole) and substituent variations. Below is a detailed comparison with key examples from literature:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Activity: The trifluoromethyl group in enhances metabolic stability and hydrophobic interactions with kinase pockets, contributing to potent VEGFR2 inhibition . In contrast, the target compound’s 2-methoxy-5-methylphenyl group may improve membrane permeability due to its moderate lipophilicity.
Urea Backbone Modifications :
- The target compound’s urea linkage connects two aromatic systems, a design shared with . This arrangement is associated with rigid conformations that favor target binding .
- replaces one aryl group with a furopyrimidine scaffold, broadening kinase selectivity but reducing solubility .
Pyrazole/Pyrimidine Synergy: Pyrazole rings (present in the target compound and ) are known for coordinating metal ions or forming π-π interactions in enzymatic active sites .
The methoxy groups in all compared compounds enhance solubility via polar interactions but may reduce blood-brain barrier penetration .
Research Implications and Limitations
- Gaps in Data : While structural analogs (e.g., ) have documented kinase or anticancer activity, the target compound’s specific biological data (e.g., IC₅₀ values, toxicity) remain unreported.
- Synthetic Challenges : The pyrimidine-pyrazole-urea architecture requires multi-step synthesis, as seen in ’s Baker-Venkataram rearrangement methodology .
- Future Directions : Computational docking studies could predict the target compound’s affinity for kinases (e.g., EGFR, BRAF) given its resemblance to and .
References (2024). (2009). (2022).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
